5-(2-Ethoxyethyl)-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
5-(2-Ethoxyethyl)-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an ethoxyethyl group, a methoxyphenyl group, and a methylpurino triazole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyethyl)-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethoxyethyl and methoxyphenyl groups through substitution reactions. The final step involves the formation of the triazole dione ring under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyethyl)-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxyethyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(2-Ethoxyethyl)-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyethyl)-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Ethoxyethyl)-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- 4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl-N’-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
Uniqueness
This compound is unique due to its specific structural features, such as the combination of ethoxyethyl and methoxyphenyl groups with a purino triazole dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-4-28-10-9-23-13-15(25)19-18(26)22(2)16(13)24-14(20-21-17(23)24)11-5-7-12(27-3)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOREDQIIWMSKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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